1,1'-(Methanediyldisulfinyl)dibenzene
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Overview
Description
1,1’-(Methanediyldisulfinyl)dibenzene is an organic compound with the molecular formula C13H12O2S2 It is characterized by the presence of two benzene rings connected by a methanediyldisulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methanediyldisulfinyl)dibenzene typically involves the reaction of benzyl alcohol with sulfur-containing reagents. One common method is the reaction of benzyl alcohol with sodium selenate, which produces dibenzyl selenide as an intermediate. This intermediate is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for 1,1’-(Methanediyldisulfinyl)dibenzene are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Methanediyldisulfinyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(Methanediyldisulfinyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-(Methanediyldisulfinyl)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its sulfinyl group can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methanediyldisulfanediyl)dibenzene: Similar structure but with a disulfide linkage instead of a sulfinyl group.
1,1’-(Selanyldimethanediyl)dibenzene: Contains a selenium atom instead of sulfur.
Uniqueness
1,1’-(Methanediyldisulfinyl)dibenzene is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur and selenium analogs.
Properties
CAS No. |
54888-34-5 |
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Molecular Formula |
C13H12O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
benzenesulfinylmethylsulfinylbenzene |
InChI |
InChI=1S/C13H12O2S2/c14-16(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
UDEYZSWVAXQISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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